4-(2-Amino-3-hydroxyphenyl)-2-azaniumyl-4-oxobutanoate
4-(2-Amino-3-hydroxyphenyl)-2-azaniumyl-4-oxobutanoate
3-hydroxykynurenine is a hydroxykynurenine that is kynurenine substituted by a hydroxy group at position 3. It has a role as a human metabolite.
Hydroxykynurenine, also known as oh-kynurenine, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Hydroxykynurenine exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Hydroxykynurenine has been found in human brain tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxykynurenine is primarily located in the cytoplasm.
Hydroxykynurenine, also known as oh-kynurenine, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Hydroxykynurenine exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Hydroxykynurenine has been found in human brain tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxykynurenine is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
484-78-6
VCID:
VC0140754
InChI:
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
SMILES:
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)[O-])[NH3+]
Molecular Formula:
C10H12N2O4
Molecular Weight:
224.21 g/mol
4-(2-Amino-3-hydroxyphenyl)-2-azaniumyl-4-oxobutanoate
CAS No.: 484-78-6
Reference Standards
VCID: VC0140754
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
CAS No. | 484-78-6 |
---|---|
Product Name | 4-(2-Amino-3-hydroxyphenyl)-2-azaniumyl-4-oxobutanoate |
Molecular Formula | C10H12N2O4 |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 4-(2-amino-3-hydroxyphenyl)-2-azaniumyl-4-oxobutanoate |
Standard InChI | InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) |
Standard InChIKey | VCKPUUFAIGNJHC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)[O-])[NH3+] |
Canonical SMILES | C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)[O-])[NH3+] |
Melting Point | 217°C |
Physical Description | Solid |
Description | 3-hydroxykynurenine is a hydroxykynurenine that is kynurenine substituted by a hydroxy group at position 3. It has a role as a human metabolite. Hydroxykynurenine, also known as oh-kynurenine, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Hydroxykynurenine exists as a solid, slightly soluble (in water), and an extremely strong acidic compound (based on its pKa). Hydroxykynurenine has been found in human brain tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxykynurenine is primarily located in the cytoplasm. |
Synonyms | α,2-Diamino-3-hydroxy-γ-oxobenzenebutanoic Acid Hydrochloride Salt; 3-(3-Hydroxyanthraniloyl)alanine; 3-Hydroxy-DL-kynurenine Hydrochloride Salt; 3-Hydroxykynurenine; DL-3-Hydroxykynurenine Hydrochloride Salt; Hydroxykynurenine Hydrochloride Salt; NS |
PubChem Compound | 25244175 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume